16-Keto aspergillimide
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Overview
Description
16-Keto aspergillimide is a natural compound isolated from the fungus Aspergillus japonicus . It belongs to a class of secondary metabolites known as bridged alkaloids, which contain a central diazabicyclo[2.2.2]octane ring system . This compound has drawn significant interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Keto aspergillimide involves consecutive oxidative and reductive radical cyclizations . These cyclizations are key steps to stereoselectively access the complex skeleton containing the cyclopentane and spiro-succinimide units . The process typically involves the use of singlet oxygen-mediated furan dearomatization and reductive spirocyclization .
Industrial Production Methods
it is known that the compound can be synthesized through the fermentation of Aspergillus ochraceus. This process involves growing the fungus in a nutrient-rich medium and isolating the compound from the fermentation broth using various purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
16-Keto aspergillimide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reductive cyclizations are crucial in its synthesis.
Substitution: The compound can undergo substitution reactions to form different analogues.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include singlet oxygen for oxidation and various reducing agents for reductive cyclizations . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .
Scientific Research Applications
16-Keto aspergillimide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 16-Keto aspergillimide involves its interaction with specific molecular targets. For instance, asperparaline A, a related compound, selectively blocks insect nicotinic acetylcholine receptors . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.
Comparison with Similar Compounds
16-Keto aspergillimide is unique due to its spiro-succinimide unit and the central diazabicyclo[2.2.2]octane ring system . Similar compounds include other asperparalines such as asperparaline A, B, and C . These compounds share structural similarities but differ in their specific biological activities and chemical properties.
Conclusion
This compound is a fascinating compound with a unique structure and diverse biological activities. Its synthesis involves complex radical cyclizations, and it has potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Properties
Molecular Formula |
C20H27N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone |
InChI |
InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20+/m0/s1 |
InChI Key |
YAYKUKWEFJDSJG-CQTZQYROSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)N2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |
Canonical SMILES |
CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |
Synonyms |
16-keto-aspergillimide 16-ketoaspergillimide SB 202327 SB-202327 SB202327 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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